Benzoyl-dl-phenylalanine
Overview
Description
Benzoyl-dl-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of Benzoyl-dl-phenylalanine can be achieved through various methods. One such method involves the use of aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The molecular formula of Benzoyl-dl-phenylalanine is C16H15NO3 . Its molecular weight is 269.2952 . The IUPAC Standard InChI is InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 .Chemical Reactions Analysis
Benzoyl-dl-phenylalanine is a photoreactive amino acid . When this peptide was photolyzed at 350 nm in a 1:1 molar ratio with calmodulin in the presence of 500 pM CaCL, 70% of the calmodulin was derivatized .Physical And Chemical Properties Analysis
Benzoyl-dl-phenylalanine has a molecular weight of 269.30 . Its physical state at 20 degrees Celsius is solid .Scientific Research Applications
Hypoglycemic Activity : N-Benzoyl-DL-phenylalanine was found to possess hypoglycemic activity, leading to the development of more potent analogs for blood glucose lowering activity (Shinkai et al., 1988).
Photocrosslinking in Biology : This compound was used for in vivo incorporation into proteins in Escherichia coli, demonstrating its utility as a photocrosslinking agent in biological studies (Chin et al., 2002).
Photolabeling of Proteins : The analog p-benzoyl-L-phenylalanine was used for photolabeling of calmodulin, indicating its application in studying protein interactions (Kauer et al., 1986).
Solid-State NMR Studies : N-Benzoyl-DL-phenylalanine and its L-isomer were studied using solid-state NMR spectroscopy, providing insights into their molecular structure and hydrogen bonding patterns (Potrzebowski et al., 2000).
Antitumor Screening : N-Benzoyl derivatives of amino acids, including benzoyl-DL-phenylalanine, were tested for growth-inhibitory activity in a microbial antitumor screen, showing varying degrees of inhibitory capacity (Otani & Briley, 1979).
Anaerobic Metabolism Studies : Research on the anaerobic metabolism of phenylalanine in bacteria identified benzoyl-CoA as a central intermediate, with benzoyl-DL-phenylalanine playing a role in this metabolic pathway (Schneider et al., 1997).
Safety And Hazards
Future Directions
In the future, the efficiency of L-phenylalanine production from benzyl alcohol can be further optimized by screening and evolving target enzymes with higher activity . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .
properties
IUPAC Name |
2-benzamido-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311364 | |
Record name | N-Benzoyl-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-dl-phenylalanine | |
CAS RN |
2901-76-0, 93059-41-7, 2566-22-5 | |
Record name | N-Benzoyl-DL-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2901-76-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC167264 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC118532 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzoyl-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzoyl-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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